Cas no 75667-84-4 (4-Acetyl-1,1-dimethylpiperazinium Iodide)

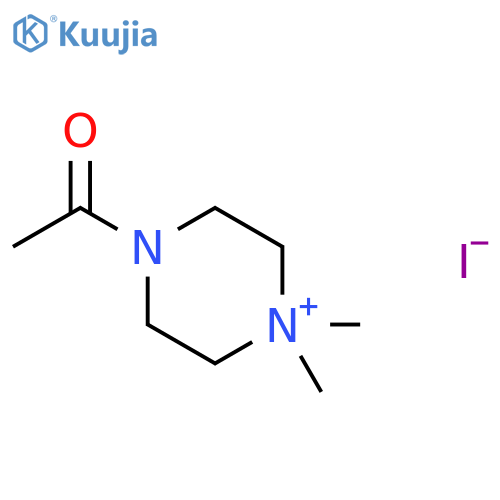

75667-84-4 structure

商品名:4-Acetyl-1,1-dimethylpiperazinium Iodide

4-Acetyl-1,1-dimethylpiperazinium Iodide 化学的及び物理的性質

名前と識別子

-

- Piperazinium,4-acetyl-1,1-dimethyl-, iodide (1:1)

- 1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone,iodide

- 4-ACETYL-1,1-DIMETHYLPIPERAZINIUM IODIDE

- 1,1-Dimethyl-4-acetylpiperazinium iodide

- Acetyldimethylpiperazinium Iodide

- ADMP iodide

- Amp mei

- HMS3266I03

- Oxotremorine sesquifumarate

- Piperazinium, 4-acetyl-1,1-dimethyl-, iodide

- 4,4,4'-Methylidynetris(N,N-dimethylaniline)

- 1-Acetyl-4-methylpiperazine methiodide

- IEM-909;IEM909

- 1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone;iodide

- IEM 909

- SR-01000597770-1

- HMS3675G03

- AKOS024457658

- 4-Acetyl-1,1-dimethylpiperazin-1-ium iodide

- 75667-84-4

- CHEMBL1785001

- 4-Acetyl-1,1-dimethylpiperazin-1-iumiodide

- SCHEMBL22234271

- HMS3411G03

- SR-01000597770

- DTXSID20997105

- 4-Acetyl-1,1-dimethylpiperazinium Iodide

-

- インチ: InChI=1S/C8H17N2O.HI/c1-8(11)9-4-6-10(2,3)7-5-9;/h4-7H2,1-3H3;1H/q+1;/p-1

- InChIKey: VXBLRKDEHGKPAC-UHFFFAOYSA-M

- ほほえんだ: CC(=O)N1CC[N+](CC1)(C)C.[I-]

計算された属性

- せいみつぶんしりょう: 284.03900

- どういたいしつりょう: 284.03856g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 156

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 20.3Ų

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 。

- PSA: 20.31000

- LogP: -3.17440

- ようかいせい: 。

4-Acetyl-1,1-dimethylpiperazinium Iodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-203473A-50 mg |

4-Acetyl-1,1-dimethylpiperazinium iodide, |

75667-84-4 | 50mg |

¥3,557.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203473-10 mg |

4-Acetyl-1,1-dimethylpiperazinium iodide, |

75667-84-4 | 10mg |

¥865.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203473-10mg |

4-Acetyl-1,1-dimethylpiperazinium iodide, |

75667-84-4 | 10mg |

¥865.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-203473A-50mg |

4-Acetyl-1,1-dimethylpiperazinium iodide, |

75667-84-4 | 50mg |

¥3557.00 | 2023-09-05 | ||

| TRC | A174843-25mg |

4-Acetyl-1,1-dimethylpiperazinium Iodide |

75667-84-4 | 25mg |

$ 242.00 | 2023-04-19 | ||

| TRC | A174843-10mg |

4-Acetyl-1,1-dimethylpiperazinium Iodide |

75667-84-4 | 10mg |

$ 121.00 | 2023-04-19 |

4-Acetyl-1,1-dimethylpiperazinium Iodide 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

75667-84-4 (4-Acetyl-1,1-dimethylpiperazinium Iodide) 関連製品

- 18940-57-3(1,1'-(Piperazine-1,4-diyl)diethanone)

- 13889-98-0(1-(piperazin-1-yl)ethan-1-one)

- 60787-05-5(1-Acetyl-4-methylpiperazine)

- 148716-35-2(1-[4-(2-aminoethyl)piperazin-1-yl]ethan-1-one)

- 223142-88-9(4-Acetylpiperazine-1-carbaldehyde)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量